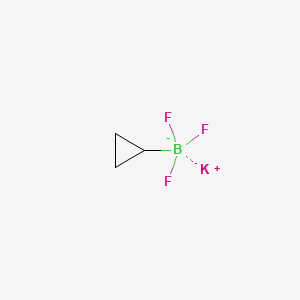

Potassium cyclopropyltrifluoroborate

Description

The exact mass of the compound Potassium cyclopropyltrifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium cyclopropyltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium cyclopropyltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;cyclopropyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3.K/c5-4(6,7)3-1-2-3;/h3H,1-2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMLURFHOSOXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635702 | |

| Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065010-87-8 | |

| Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium cyclopropyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Potassium Cyclopropyltrifluoroborate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation. The choice of the organoboron nucleophile is critical to the success of these transformations. While boronic acids have been the traditional workhorses, their inherent limitations, such as susceptibility to protodeboronation and instability upon storage, often compromise reaction efficiency and reproducibility.[1][2][3]

This guide addresses these challenges by focusing on a superior class of reagents: potassium organotrifluoroborates. These crystalline salts are exceptionally stable to air and moisture, can be stored indefinitely at room temperature, and exhibit remarkable resistance to premature C-B bond cleavage.[4][5][6] This enhanced stability allows for the use of near-stoichiometric quantities in reactions, improving atom economy and simplifying reaction setup.[2][7]

We will focus specifically on the synthesis of potassium cyclopropyltrifluoroborate. The cyclopropyl moiety is a privileged structural motif in medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[1][2][8] This document provides a robust, field-proven methodology for preparing this valuable reagent from its corresponding boronic acid, empowering researchers to leverage the full potential of trifluoroborate chemistry in their synthetic endeavors.

The Core Transformation: Mechanism of Trifluoroborate Formation

The conversion of a boronic acid to its corresponding potassium trifluoroborate salt is a straightforward and highly efficient acid-base displacement reaction. The key reagent, potassium hydrogen fluoride (KHF₂), serves as a potent and convenient source of fluoride ions in an acidic medium.[9][10]

The mechanism proceeds as follows:

-

Protonation and Activation: The boronic acid (RB(OH)₂) is activated by protons present from the KHF₂ salt.

-

Ligand Exchange: The hydroxide (-OH) ligands on the boron atom are sequentially displaced by fluoride ions (-F). The bifluoride ion ([F-H-F]⁻) is a more effective fluorinating agent than simple metal fluorides (e.g., KF) for displacing the hydroxyl groups.[9]

-

Formation of the Tetrahedral Borate: The reaction culminates in the formation of the stable, tetracoordinate borate anion ([RBF₃]⁻), which crystallizes from the solution as its potassium salt. This salt's high stability is attributed to the strong boron-fluorine bonds and the filled octet of the boron atom.

The overall transformation is a clean, high-yielding process that effectively converts the less stable, tricoordinate boronic acid into a robust, tetracoordinate trifluoroborate salt.[11]

Caption: Reaction pathway from boronic acid to trifluoroborate salt.

Field-Proven Experimental Protocol

This protocol is adapted from established and reliable procedures for the synthesis of organotrifluoroborates.[2][11] It is designed for both scalability and reproducibility in a standard laboratory setting.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Notes |

| Cyclopropylboronic acid | 85.90 | >95% | Starting material. May contain some boric acid.[8] |

| Potassium hydrogen fluoride (KHF₂) | 78.10 | >99% | Corrosive. Handle with appropriate PPE.[11] |

| Methanol (MeOH) | 32.04 | ACS Grade or higher | |

| Deionized Water (H₂O) | 18.02 | ||

| Acetonitrile (MeCN) | 41.05 | Anhydrous | Used for purification. |

| Equipment | |||

| Round-bottomed flask | |||

| Magnetic stirrer and stir bar | |||

| Ice bath | |||

| Rotary evaporator | |||

| Buchner funnel and filter flask | |||

| High-vacuum pump |

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, charge cyclopropylboronic acid (1.0 equiv). Add methanol (approx. 3.5 mL per gram of boronic acid). Stir the mixture until all the solid has dissolved.[11]

-

Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C.

-

Reagent Addition: In a separate beaker, dissolve potassium hydrogen fluoride (KHF₂, 3.0 equiv) in deionized water (approx. 4.5 mL per gram of boronic acid). Add this aqueous KHF₂ solution dropwise to the cold, stirring methanolic solution of the boronic acid over 10-15 minutes. A thick white precipitate will form.[11]

-

Reaction: Remove the ice bath and allow the slurry to warm to room temperature. Continue to stir the reaction mixture vigorously for an additional 3 hours.

-

Work-up: Concentrate the mixture on a rotary evaporator to remove the methanol and water, resulting in a crude white solid. Dry the solid thoroughly under high vacuum overnight to remove residual water.[2]

-

Purification: To the flask containing the dry crude solid, add dry acetonitrile (approx. 5-10 mL per gram of initial boronic acid). Sonicate the mixture for 15 minutes and then stir for an additional 15 minutes. This step dissolves the desired potassium cyclopropyltrifluoroborate while leaving the majority of the excess KHF₂ and other inorganic salts as an undissolved solid.[2][11]

-

Isolation: Filter the mixture through a Buchner funnel to remove the insoluble salts. Rinse the solids with a small amount of additional dry acetonitrile.

-

Final Product: Combine the filtrates and remove the acetonitrile via rotary evaporation. Dry the resulting white solid under high vacuum to yield pure potassium cyclopropyltrifluoroborate. The expected yield is typically high, often >90%.

Product Characterization and Validation

Proper characterization is essential to confirm the successful synthesis and purity of the final product.

| Property | Expected Value / Observation | Source(s) |

| Appearance | White to off-white crystalline solid | [12] |

| Melting Point | 348-350 °C | [12] |

| ¹H NMR (DMSO-d₆) | Multiplets expected for the cyclopropyl protons around 0.1-0.5 ppm. | [13][14] |

| ¹³C NMR (DMSO-d₆) | Signals expected for the CH₂ groups and the CH-B carbon of the cyclopropyl ring. | [14] |

| ¹¹B NMR (DMSO-d₆) | A characteristic quartet is expected around 3.0-4.0 ppm, a significant upfield shift from the broad singlet of the starting boronic acid (~30 ppm). | [11][14] |

| ¹⁹F NMR (DMSO-d₆) | A sharp singlet or a quartet (due to coupling with ¹¹B) is expected around -135 to -145 ppm. | [14] |

Safety, Handling, and Storage

-

Reagent Hazard: Potassium hydrogen fluoride (KHF₂) is the primary hazard in this procedure. It is corrosive and toxic. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the dust. In the presence of acid or water, it can release hydrogen fluoride (HF).[11]

-

Product Stability: The final product, potassium cyclopropyltrifluoroborate, is exceptionally stable. It is not sensitive to air or moisture, which is a significant advantage over its boronic acid precursor.[1][4][6]

-

Storage: For long-term integrity, store the product in a tightly sealed container in a cool, dry, and well-ventilated location.[4] While remarkably stable, preventing prolonged exposure to high humidity is good practice to avoid any potential for slow hydrolysis.[4]

Conclusion

The conversion of cyclopropylboronic acid to potassium cyclopropyltrifluoroborate via reaction with KHF₂ is a simple, efficient, and high-yielding process. The resulting product offers superior stability, ease of handling, and stoichiometric efficiency in subsequent applications, most notably the Suzuki-Miyaura cross-coupling.[1][2][15] By adopting this protocol, researchers in drug discovery and organic synthesis can reliably produce a key building block, overcoming the inherent instability of cyclopropylboronic acid and enabling more robust and reproducible synthetic outcomes.

References

-

Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide. (2025). Benchchem. 4

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. 15

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. 16

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). National Institutes of Health. 1

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. 17

-

Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(7), 3511–3523. 18

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. 19

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-847. 5

-

Organotrifluoroborate. Wikipedia.

-

Organotrifluoroborate Salts. TCI Chemicals. 6

-

Molander, G. A., & Dreher, S. D. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 11(11), 2373–2376.

-

Molander, G. A., & Ham, J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7177–7180.

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293.

-

Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. 20

-

Synthesis of potassium trifluoroborates. Organic Chemistry Portal.

-

PotassiuM Cyclopropyltrifluoroborate 1H NMR spectrum. ChemicalBook.

-

Li, A. Y. (2004). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 45(4), 853-855. 8

-

da Silva, F. de A., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(8), 585–589.

-

Potassium cyclopropyltrifluoroborate. Chongqing Chemdad Co., Ltd. 12

-

Potassium cyclopropyltrifluoroborate. BLD Pharm.

-

A Head-to-Head Battle: Cyclopropyltrifluoroborates Emerge as Superior Cross-Coupling Partners to Boronic Acids. (2025). Benchchem. 3

-

Potassium cyclopropyltrifluoroborate. Sigma-Aldrich.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. audreyli.com [audreyli.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Potassium cyclopropyltrifluoroborate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Potassium cyclopropyltrifluoroborate(1065010-87-8) 1H NMR [m.chemicalbook.com]

- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 17. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

A Senior Application Scientist's Guide to the Synthesis of Potassium Cyclopropyltrifluoroborate Using KHF₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly within the pharmaceutical industry, owing to their remarkable stability, ease of handling, and broad reactivity.[1][2][3] This guide provides an in-depth technical overview of the preparation of potassium cyclopropyltrifluoroborate, a key building block, with a focus on the robust and widely adopted method utilizing potassium hydrogen fluoride (KHF₂). We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss critical aspects of safety, characterization, and troubleshooting. The aim is to equip researchers with the knowledge and practical insights necessary for the successful and reproducible synthesis of this valuable reagent.

Introduction: The Ascendancy of Organotrifluoroborates in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds.[2] While boronic acids have traditionally been the nucleophilic partners of choice, their inherent limitations, such as instability towards air and moisture, and a propensity for protodeboronation, can complicate their storage and stoichiometric use.[2][4][5] Potassium organotrifluoroborates, developed and popularized by the Molander group, elegantly circumvent these issues.[3][6] These crystalline, air- and moisture-stable salts serve as protected forms of boronic acids, offering enhanced stability and ease of handling without compromising their utility in a vast array of chemical transformations.[2][3][6][7]

The cyclopropyl motif is a highly sought-after functionality in medicinal chemistry, often imparting favorable metabolic stability, conformational rigidity, and improved potency to drug candidates. Consequently, the efficient synthesis of cyclopropyl-containing building blocks is of paramount importance. Potassium cyclopropyltrifluoroborate stands out as a superior alternative to its boronic acid counterpart, which is known to be particularly unstable.[4][5]

The Role of KHF₂: A Superior Fluorinating Agent

The conversion of a boronic acid to its corresponding trifluoroborate salt is the key step in this synthesis.[7] While other fluorinating agents exist, potassium hydrogen fluoride (KHF₂) has become the reagent of choice for this transformation for several compelling reasons.[6][8]

-

Efficacy: KHF₂ efficiently displaces the hydroxyl groups of boronic acids, even in the presence of water.[6][8] This is a significant advantage over reagents like potassium fluoride (KF), which is often ineffective.[8]

-

Cost-Effectiveness: KHF₂ is an inexpensive and readily available commodity chemical, making the synthesis economically viable for large-scale applications.[2]

-

Operational Simplicity: The reaction is typically performed in a mixture of methanol and water at or below room temperature, requiring no specialized equipment.[6][9]

Mechanistic Insights: From Boronic Acid to Trifluoroborate

The conversion of cyclopropylboronic acid to potassium cyclopropyltrifluoroborate is a straightforward acid-base and ligation process. The generally accepted mechanism involves the following key steps:

-

Initial Reaction: The boronic acid reacts with KHF₂ in an aqueous methanolic solution.

-

Fluoride Displacement: The bifluoride ion ([HF₂]⁻) acts as the active fluorinating species, displacing the hydroxyl groups on the boron atom.

-

Formation of the Trifluoroborate Salt: The resulting tetracoordinate borate anion is stabilized by the potassium cation, leading to the precipitation of the highly stable potassium cyclopropyltrifluoroborate salt.

It is noteworthy that the trifluoroborate salt exists in equilibrium with the boronic acid in aqueous media.[10][11] However, the use of excess KHF₂ and the crystalline nature of the product drive the equilibrium towards the formation of the desired salt.[11]

Figure 1: Conceptual overview of the synthesis of potassium cyclopropyltrifluoroborate.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures and has been validated for its robustness and reproducibility.[5][6]

Materials and Equipment:

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| Cyclopropylboronic acid | ≥95% | Sigma-Aldrich, Combi-Blocks |

| Potassium hydrogen fluoride (KHF₂) | ≥99% | Acros Organics, Loba Chemie |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Deionized Water | High Purity | In-house |

| Acetonitrile (MeCN) | Anhydrous | Fisher Scientific |

| Round-bottom flask | Appropriate size | Standard laboratory supplier |

| Magnetic stirrer and stir bar | Standard laboratory supplier | |

| Ice bath | Standard laboratory supplier | |

| Rotary evaporator | Standard laboratory supplier | |

| Buchner funnel and filter paper | Standard laboratory supplier |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylboronic acid (1.0 equiv) in methanol (approximately 4 mL per gram of boronic acid).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of KHF₂: While stirring vigorously, add a saturated aqueous solution of KHF₂ (3.0 equiv) dropwise to the cooled solution. A thick white precipitate will form.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for an additional 1-3 hours to ensure complete reaction.

-

Solvent Removal: Remove the solvents (methanol and water) under reduced pressure using a rotary evaporator.

-

Azeotropic Drying: To remove residual water, add anhydrous acetonitrile to the solid residue and evaporate to dryness. Repeat this step two more times.

-

Purification: The crude solid can be purified by recrystallization from hot acetonitrile or by thorough washing with cold methanol to remove any unreacted starting material and excess KHF₂.

-

Drying: Dry the purified white solid under high vacuum to obtain potassium cyclopropyltrifluoroborate.

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

Confirmation of the product's identity and purity is crucial. The following analytical techniques are recommended:

-

NMR Spectroscopy: This is the most definitive method for structural elucidation.

-

¹H NMR: The spectrum should show characteristic multiplets for the cyclopropyl protons.

-

¹³C NMR: The spectrum will confirm the carbon framework.

-

¹⁹F NMR and ¹¹B NMR: These are particularly useful for confirming the formation of the trifluoroborate moiety.[12] Complete spectral data for a range of potassium organotrifluoroborates have been published and serve as excellent reference points.[12]

-

-

Melting Point: The melting point of potassium cyclopropyltrifluoroborate is reported to be in the range of 348-350 °C.[13]

-

Mass Spectrometry: While less common for this salt, it can be used to confirm the mass of the trifluoroborate anion.

Safety Considerations: Handling KHF₂ with Care

Potassium hydrogen fluoride is a corrosive and toxic substance that requires careful handling.[14][15][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves resistant to fluoride compounds (e.g., nitrile gloves may not be sufficient for prolonged contact; consult safety data sheets for specific recommendations).[15][16]

-

Ventilation: Handle KHF₂ in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[14][15]

-

Corrosivity: KHF₂ can etch glassware over time, especially in the presence of moisture, as it can slowly release hydrogen fluoride (HF).[6] While standard glassware is acceptable for the reaction, prolonged storage of KHF₂ solutions in glass is not recommended.

-

First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][16] Calcium gluconate gel should be available as a first aid measure for HF burns.[16]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Ensure stoichiometric amounts of reagents are used. Increase reaction time. |

| Loss of product during workup. | Use minimal solvent for washing/recrystallization. Ensure complete precipitation. | |

| Product Contamination | Incomplete removal of starting material or KHF₂. | Improve purification by thorough washing or careful recrystallization. |

| Residual water. | Perform azeotropic drying with acetonitrile until a fine, free-flowing powder is obtained. | |

| Inconsistent Results | Variable quality of starting materials. | Use high-purity cyclopropylboronic acid and KHF₂. |

| Inefficient stirring. | Ensure vigorous stirring, especially during the addition of KHF₂, to prevent clumping. |

Conclusion

The synthesis of potassium cyclopropyltrifluoroborate from cyclopropylboronic acid using KHF₂ is a highly efficient, scalable, and reliable method for producing a key synthetic building block. By understanding the underlying principles, adhering to a well-defined protocol, and prioritizing safety, researchers can confidently prepare this valuable reagent for applications in drug discovery and beyond. The superior stability and handling characteristics of potassium organotrifluoroborates continue to expand their utility, solidifying their place as essential tools in the modern synthetic chemist's arsenal.

References

- Molander, G. A., & Ham, J. (2006).

- BLDpharm. (2022, August 26).

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).

- Loba Chemie. (n.d.).

- Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates.

- Spectrum Chemical. (2017, January 31).

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Potassium Hydrogen Fluoride.

- Thermo Fisher Scientific. (2014, September 12).

- Chem-Station. (2015, November 2).

- Organic Chemistry Portal. (n.d.).

- Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(4), 621-632.

- Sigma-Aldrich. (n.d.).

- Carl ROTH. (n.d.).

- Wikipedia. (n.d.).

- Wipf Group. (2008, May 18).

- Bagutski, V., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron, 65(50), 9956–9960.

- Sigma-Aldrich. (n.d.).

- Molander, G. A., & Brown, A. R. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.

- ChemicalBook. (n.d.).

- BLD Pharm. (n.d.).

- da Silva, F. F., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(8), 585-590.

- Chemdad Co., Ltd. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. bristol.ac.uk [bristol.ac.uk]

- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potassium cyclopropyltrifluoroborate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. lobachemie.com [lobachemie.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. nj.gov [nj.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

The Benchtop Staple: A Technical Guide to the Air and Moisture Stability of Potassium Cyclopropyltrifluoroborate

Introduction: The Rise of a Robust Cyclopropylating Agent

In the landscape of modern synthetic organic chemistry, the cyclopropyl group is a highly sought-after structural motif, prized for its ability to confer unique conformational constraints and metabolic stability to pharmacologically active molecules. The introduction of this small, strained ring, however, has often been hampered by the instability of the requisite reagents. Cyclopropylboronic acid, for instance, is notoriously prone to protodeboronation, complicating its storage and stoichiometric use. This challenge has propelled potassium cyclopropyltrifluoroborate, K[c-PrBF3], to the forefront as a reagent of choice. Its remarkable stability to air and moisture, combined with its efficacy in a range of cross-coupling reactions, makes it an indispensable tool for researchers in drug discovery and development.[1][2] This guide provides an in-depth analysis of the stability of potassium cyclopropyltrifluoroborate, offering both theoretical understanding and practical, field-proven protocols for its handling, storage, and utilization.

Understanding the Inherent Stability of Potassium Cyclopropyltrifluoroborate

The exceptional stability of potassium cyclopropyltrifluoroborate is not a matter of happenstance but rather a direct consequence of its structure. Unlike boronic acids, which possess a vacant p-orbital on the boron atom, making them susceptible to attack, the boron in potassium cyclopropyltrifluoroborate is tetracoordinate and anionic. This "ate" complex shields the carbon-boron bond from facile cleavage by atmospheric moisture and oxygen.[3] While many sources describe it as indefinitely stable to air and moisture, it is crucial to understand the nuances of this stability to ensure optimal performance and longevity.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of potassium cyclopropyltrifluoroborate is provided in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white powder/solid | [7][8] |

| Molecular Formula | C3H5BF3K | [9] |

| Molecular Weight | 147.98 g/mol | [10] |

| Melting Point | 348-350 °C | [7][8] |

| Storage Temperature | Room temperature | [7][8][9] |

A Tale of Two Stabilities: Benchtop vs. Long-Term Storage

A critical point of understanding for any researcher is the distinction between short-term benchtop stability and the requirements for long-term archival storage. While potassium cyclopropyltrifluoroborate is robust enough for routine handling on the bench, certain precautions are advisable to preserve its integrity over extended periods. Some safety data sheets recommend handling and storing the compound under an inert atmosphere, labeling it as "air sensitive".[11] This is not necessarily a contradiction to its generally accepted stability but rather a best-practice recommendation to prevent slow, subtle degradation or absorption of atmospheric moisture over months or years, which could impact highly sensitive reactions.

Recommended Handling and Storage Protocols

Short-Term (Days to Weeks) Benchtop Use:

-

Original Container: Keep the reagent in its original, tightly sealed container when not in use.

-

Dispensing: Weigh out the required amount of the solid in the air. Brief exposure to a typical laboratory atmosphere is generally well-tolerated.

-

Environment: Avoid leaving the container open for extended periods, especially in humid environments.

Long-Term (Months to Years) Archival Storage:

-

Inert Atmosphere: For long-term storage, it is recommended to store the container inside a desiccator or a glovebox with an inert atmosphere (nitrogen or argon).

-

Temperature: Store at room temperature, away from direct sunlight and heat sources.

-

Container Integrity: Ensure the container seal is intact and not compromised.

Caption: Decision workflow for storing potassium cyclopropyltrifluoroborate.

Controlled Reactivity: Stability in Practice

The practical utility of potassium cyclopropyltrifluoroborate lies in its ability to remain inert until its reactivity is "unlocked" under specific reaction conditions. Most notably, in Suzuki-Miyaura cross-coupling reactions, the presence of a base and an aqueous co-solvent is often required.[12][13] This suggests a controlled hydrolysis mechanism, where the trifluoroborate is slowly converted in situ to a more reactive boronic acid or a related borate species, which then enters the catalytic cycle. This "on-demand" generation of the active coupling partner is a key advantage, minimizing the premature degradation that plagues the boronic acid itself.

Sources

- 1. Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potassium cyclopropyltrifluoroborate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Potassium cyclopropyltrifluoroborate | 1065010-87-8 [amp.chemicalbook.com]

- 9. 1065010-87-8|Potassium cyclopropyltrifluoroborate|BLD Pharm [bldpharm.com]

- 10. Potassium cyclopropyltrifluoroborate | C3H5BF3K | CID 23697338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Handling and Storage of Potassium Cyclopropyltrifluoroborate for Advanced Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for robust, reliable, and safe reagents is paramount. Potassium cyclopropyltrifluoroborate has emerged as a cornerstone reagent for the introduction of the invaluable cyclopropyl moiety into a diverse array of molecular frameworks. Its superior stability and ease of handling compared to its boronic acid counterpart have cemented its role in complex molecule synthesis. This guide provides an in-depth technical overview of the essential practices for the safe handling, storage, and effective utilization of potassium cyclopropyltrifluoroborate, tailored for researchers, scientists, and professionals in drug development.

Understanding the Reagent: Physicochemical Properties and Inherent Stability

Potassium cyclopropyltrifluoroborate is a white to off-white crystalline solid that has gained significant traction due to its remarkable stability under ambient conditions.[1] Unlike many organoboron reagents, it is not sensitive to air or moisture, which simplifies its storage and handling, thereby enhancing experimental reproducibility.[2][3][4] This stability is a direct consequence of the formation of the tetracoordinate borate anion, which protects the boron center from degradation pathways such as protodeboronation that plague cyclopropylboronic acid.[2]

| Property | Value | Source |

| Molecular Formula | C₃H₅BF₃K | [5] |

| Molecular Weight | 147.98 g/mol | [5] |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 348-350 °C | |

| Stability | Indefinitely stable to air and moisture at room temperature | [1][3][4] |

This inherent stability does not compromise its reactivity in carefully designed catalytic cycles, making it an ideal reagent for late-stage functionalization in complex synthetic routes.[3]

Prudent Handling: A Protocol for Safety and Efficacy

While potassium cyclopropyltrifluoroborate is significantly more stable than many other organometallic reagents, adherence to rigorous safety protocols is non-negotiable in a laboratory setting. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[5][6][7]

Personal Protective Equipment (PPE)

A fundamental aspect of safe handling involves the consistent use of appropriate personal protective equipment.

Caption: Essential PPE for handling potassium cyclopropyltrifluoroborate.

Engineering Controls and Safe Handling Practices

-

Ventilation: Always handle potassium cyclopropyltrifluoroborate in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[6][8]

-

Dispensing: When weighing and dispensing the solid, do so in a manner that minimizes dust generation. Use a spatula and avoid pouring directly from the bottle.

-

Hygiene: Wash hands thoroughly with soap and water after handling the reagent, even if gloves were worn.[6][8] Avoid eating, drinking, or smoking in the laboratory.

-

Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[8] Do not let the product enter drains.[6]

Optimal Storage Conditions for Long-Term Stability

The exceptional stability of potassium cyclopropyltrifluoroborate is maintained through proper storage.

Caption: Recommended storage conditions for potassium cyclopropyltrifluoroborate.

While the reagent is stable in air, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent any potential for slow degradation, especially if the container is opened frequently.[6] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Application in Suzuki-Miyaura Cross-Coupling: A Methodological Overview

Potassium cyclopropyltrifluoroborate is a premier reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds.[2][9][10] This reaction is a workhorse in medicinal chemistry for the synthesis of drug candidates containing the cyclopropyl group.[9][11]

General Experimental Protocol

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride with potassium cyclopropyltrifluoroborate.[2]

Materials:

-

Aryl chloride (1.0 mmol)

-

Potassium cyclopropyltrifluoroborate (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Cyclopentyl methyl ether (CPME) (4 mL)

-

Water (0.4 mL)

Procedure:

-

To an oven-dried reaction vessel, add the aryl chloride, potassium cyclopropyltrifluoroborate, palladium(II) acetate, XPhos, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the cyclopentyl methyl ether and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for the appropriate time (typically monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The choice of catalyst, ligand, base, and solvent system can be optimized for different substrates to achieve higher yields.[2][12]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[8]

Conclusion

Potassium cyclopropyltrifluoroborate is an exceptionally valuable reagent in modern organic synthesis, offering a stable and efficient means of incorporating the cyclopropyl motif. Its robust nature simplifies handling and storage, while its reactivity in cross-coupling reactions provides access to a wide range of complex molecules. By adhering to the principles of safe handling, proper storage, and optimized reaction protocols outlined in this guide, researchers can confidently and effectively leverage the full potential of this important synthetic building block.

References

-

Colombel, V., Rombouts, F., Oehlrich, D., & Molander, G. A. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 77(4), 1717–1727. [Link]

-

Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

-

Capot Chemical. (2014). MSDS of Potassium cyclopropyltrifluoroborate. [Link]

-

ResearchGate. (2025). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. [Link]

-

ACS Publications. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

PubChem. (n.d.). Potassium cyclopropyltrifluoroborate. National Center for Biotechnology Information. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

National Institutes of Health. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

-

ACS Publications. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potassium cyclopropyltrifluoroborate | C3H5BF3K | CID 23697338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

Navigating the Synthesis Landscape: A Technical Guide to the Solubility of Potassium Cyclopropyltrifluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Potassium Organotrifluoroborates

In the realm of modern synthetic organic chemistry, potassium organotrifluoroborates have emerged as indispensable reagents. Their remarkable stability to air and moisture, coupled with their versatile reactivity in cross-coupling reactions, has cemented their place in the synthetic chemist's toolbox.[1][2] Among these, potassium cyclopropyltrifluoroborate offers a unique three-membered carbocyclic motif, a structural element of increasing importance in medicinal chemistry. However, to effectively harness the synthetic potential of this valuable reagent, a thorough understanding of its solubility characteristics is paramount. This technical guide provides an in-depth exploration of the solubility of potassium cyclopropyltrifluoroborate in common organic solvents, offering both qualitative insights and detailed protocols for quantitative determination.

The Solubility Profile of Potassium Cyclopropyltrifluoroborate: A Qualitative Overview

As a salt, the solubility of potassium cyclopropyltrifluoroborate is fundamentally governed by the principle of "like dissolves like." Its ionic nature, stemming from the potassium cation and the trifluoroborate anion, dictates a preference for polar solvents capable of effective solvation.

Potassium organotrifluoroborates as a class generally exhibit poor solubility in many common organic solvents.[3] However, they are known to be soluble in polar aprotic solvents. This characteristic can be problematic when dealing with nonpolar substrates.[3]

Based on extensive literature reviews and the known behavior of analogous potassium organotrifluoroborates, a qualitative solubility profile can be summarized as follows:

-

High Solubility: In highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), potassium cyclopropyltrifluoroborate is expected to exhibit its highest solubility. These solvents possess high dielectric constants and are excellent at solvating both the potassium cation and the trifluoroborate anion.

-

Good to Moderate Solubility: Polar aprotic solvents like acetone and acetonitrile, as well as polar protic solvents like methanol, are also effective at dissolving potassium cyclopropyltrifluoroborate.[3][4] Recrystallization of some potassium organotrifluoroborates from acetonitrile is a common purification technique, indicating a significant temperature-dependent solubility.[4][5]

-

Slight to Sparingly Soluble: Ethereal solvents such as tetrahydrofuran (THF) and aromatic hydrocarbons like toluene are generally poor solvents for this class of compounds.[4]

-

Insoluble/Very Poorly Soluble: Nonpolar solvents, including dichloromethane, diethyl ether, and saturated hydrocarbons (e.g., hexanes), are not capable of effectively solvating the ionic lattice of potassium cyclopropyltrifluoroborate, leading to negligible solubility.[4]

To enhance solubility in nonpolar organic solvents, the potassium cation can be exchanged for a larger, more lipophilic tetraalkylammonium cation.[6]

Quantitative Determination of Solubility: Experimental Protocols

For many applications in process development and reaction optimization, a precise, quantitative understanding of solubility is essential. The following section details robust experimental protocols for determining the solubility of potassium cyclopropyltrifluoroborate.

Gravimetric Method for Solubility Determination

The gravimetric method is a classical and straightforward approach to determine solubility. It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess of potassium cyclopropyltrifluoroborate to each vial, ensuring a visible amount of undissolved solid remains.

-

Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

-

-

Isolation of the Saturated Solution:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents like DMSO or DMF, a vacuum oven at elevated temperature may be necessary.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it accurately.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

-

Quantitative NMR (qNMR) for Solubility Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful and highly accurate method for determining the concentration of a solute in a saturated solution without the need for solvent evaporation. This technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of potassium cyclopropyltrifluoroborate in a deuterated solvent of interest (e.g., DMSO-d6, Acetonitrile-d3) following the same procedure as in the gravimetric method (Step 1).

-

-

Sample Preparation for NMR Analysis:

-

Carefully withdraw a precise volume of the clear, saturated supernatant (e.g., 500 µL) and transfer it to a clean vial.

-

Add a precise mass of a suitable internal standard. The internal standard should be soluble in the deuterated solvent, have a simple NMR spectrum with peaks that do not overlap with the analyte, and be chemically inert. For ¹H NMR in polar aprotic solvents, compounds like 1,4-dioxane or maleic acid can be considered.

-

Ensure complete dissolution of the internal standard and transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H or ¹⁹F NMR spectrum of the sample. For quantitative analysis, it is crucial to use appropriate acquisition parameters, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant nuclei.

-

-

Data Processing and Calculation:

-

Process the NMR spectrum, including phasing and baseline correction.

-

Integrate a well-resolved signal from potassium cyclopropyltrifluoroborate and a signal from the internal standard.

-

The concentration of potassium cyclopropyltrifluoroborate can be calculated using the following equation:

Concentration (mol/L) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (1 / V_solution)

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

m = mass (g)

-

MW = Molecular weight ( g/mol )

-

V = Volume of the saturated solution aliquot (L)

-

Analytical Methods for Quantification

Beyond solubility determination, accurate quantification of potassium cyclopropyltrifluoroborate in solution is crucial for reaction monitoring and quality control.

UV-Visible Spectroscopy

While the cyclopropyl group itself does not possess a strong chromophore, the trifluoroborate moiety may exhibit some absorbance in the lower UV region. A UV-Vis spectrophotometric method can be developed for quantification, provided a linear relationship between absorbance and concentration (Beer-Lambert Law) is established.

Method Development Protocol:

-

Determine the Wavelength of Maximum Absorbance (λ_max):

-

Prepare a solution of known concentration of potassium cyclopropyltrifluoroborate in the desired solvent.

-

Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to identify the λ_max.

-

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of potassium cyclopropyltrifluoroborate of known concentrations.

-

Measure the absorbance of each standard solution at the determined λ_max.

-

Plot a graph of absorbance versus concentration. A linear plot that passes through the origin indicates that the Beer-Lambert Law is obeyed.

-

-

Quantify Unknown Samples:

-

Measure the absorbance of the unknown sample at the λ_max.

-

Determine the concentration of the unknown sample from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and sensitive technique for the separation and quantification of components in a mixture. A reversed-phase HPLC method with UV detection is a plausible approach for the analysis of potassium cyclopropyltrifluoroborate.

Considerations for Method Development:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The ionic nature of the compound might necessitate the use of an ion-pairing reagent in the mobile phase.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is a likely starting point.

-

Quantification: As with UV-Vis, a calibration curve would be generated by injecting standard solutions of known concentrations and plotting peak area versus concentration.

Factors Influencing Solubility

The solubility of potassium cyclopropyltrifluoroborate is not a fixed value but is influenced by several factors:

-

Temperature: For most salts, solubility in polar solvents increases with temperature. This relationship can be exploited for recrystallization and purification.

-

Solvent Polarity: As discussed, the polarity of the solvent is the primary determinant of solubility.

-

Presence of Other Solutes: The common ion effect or the presence of other salts can influence the solubility of potassium cyclopropyltrifluoroborate.

Conclusion

A comprehensive understanding of the solubility of potassium cyclopropyltrifluoroborate is a critical enabler for its effective use in organic synthesis and drug development. This guide has provided a qualitative overview of its solubility profile, detailed experimental protocols for its quantitative determination using both classical and modern analytical techniques, and an overview of methods for its quantification in solution. By leveraging this knowledge, researchers can optimize reaction conditions, streamline purification processes, and ultimately accelerate the pace of innovation.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288-325. [Link]

-

Molander, G. A.; Canturk, B. Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Current Opinion in Drug Discovery & Development2009 , 12 (6), 836-850. [Link]

-

Batey, R. A.; Quach, T. D. Tetrabutylammonium Organotrifluoroborates: Novel Reagents for Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters2001 , 3 (16), 2543-2546. [Link]

-

Molander, G. A.; Figueroa, R. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry2006 , 71 (18), 6135-6140. [Link]

-

Fang, G.-H.; et al. Stereospecific Palladium-Catalyzed Cross-Coupling of Potassium Cyclopropyltrifluoroborates with Aryl Bromides. Organic Letters2004 , 6 (3), 357-360. [Link]

-

PubChem. Potassium cyclopropyltrifluoroborate. [Link]

-

Molander, G. A.; et al. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry2007 , 72 (10), 3601-3607. [Link]

-

Molander, G. A.; et al. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. The Journal of Organic Chemistry2006 , 71 (25), 9172-9177. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research2007 , 40 (4), 275-286. [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids to Trifluoroborates: Convenient Precursors to Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry1995 , 60 (10), 3020-3027. [Link]

-

Determination of Solubility by Gravimetric Method. [Link]

-

A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

-

Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry2003 , 68 (11), 4302-4314. [Link]

-

Murphy, J. M.; Tzschucke, C. C.; Hartwig, J. F. Palladium-Catalyzed Cross-Coupling of Aryl Halides with Potassium Alkyltrifluoroborates. Organic Letters2007 , 9 (5), 757-760. [Link]

-

Molander, G. A.; Ito, T. Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl and 1-Alkenyl Halides. Organic Letters2001 , 3 (3), 393-396. [Link]

-

Chem-Station. Organotrifluoroborate Salts. [Link]

Sources

- 1. mt.com [mt.com]

- 2. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. benchchem.com [benchchem.com]

- 5. eu-opensci.org [eu-opensci.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of Potassium Cyclopropyltrifluoroborate

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of potassium cyclopropyltrifluoroborate. It is intended for researchers, scientists, and drug development professionals who are interested in the structural elucidation of this versatile reagent and its implications for rational drug design and synthetic chemistry.

Introduction: The Significance of Structural Insight

Potassium cyclopropyltrifluoroborate has emerged as a cornerstone reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1] Its stability, ease of handling, and unique reactivity make it an invaluable tool for introducing the cyclopropyl moiety—a common motif in pharmaceuticals—into complex molecules.[1] Understanding the precise three-dimensional arrangement of atoms within this salt is paramount. A detailed crystal structure provides not only definitive proof of its chemical identity but also invaluable insights into its solid-state behavior, stability, and intermolecular interactions. This knowledge is critical for optimizing reaction conditions, understanding potential polymorphisms, and informing the design of new synthetic methodologies.

This document outlines a systematic approach to the crystal structure determination of potassium cyclopropyltrifluoroborate, from synthesis and crystallization to data collection, structure solution, and refinement. The protocols described herein are designed to be self-validating, ensuring the generation of accurate and reliable structural data.

Part 1: Synthesis and Crystallization – The Foundation of a Successful Analysis

The journey to a high-quality crystal structure begins with the synthesis of pure, crystalline material. The quality of the single crystal is the single most important determinant of the success of the subsequent diffraction experiment.

Synthesis of Potassium Cyclopropyltrifluoroborate

The most common and efficient synthesis of potassium cyclopropyltrifluoroborate involves the reaction of cyclopropylboronic acid with potassium hydrogen difluoride (KHF₂).[1] This method is favored for its high yield and the crystalline nature of the product.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of cyclopropylboronic acid (1.0 eq) in methanol (MeOH) at room temperature, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (2.5 eq) dropwise with stirring.

-

Reaction Monitoring: The reaction is typically complete within 2-3 hours. The progress can be monitored by ¹⁹F NMR spectroscopy, observing the disappearance of the KHF₂ signal and the appearance of the product signal.

-

Isolation: The solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable organic solvent, such as acetonitrile or hot acetone, to remove any unreacted starting material and inorganic salts.

-

Purification: The crude product is recrystallized to obtain high-purity potassium cyclopropyltrifluoroborate suitable for single-crystal growth.

Causality Behind Experimental Choices: The use of KHF₂ is crucial as it serves as the fluoride source and the potassium counterion provider in a single reagent. The choice of methanol as a solvent facilitates the dissolution of both the boronic acid and KHF₂, while the final trituration step is a critical purification measure to ensure the high purity required for successful crystallization.

Single-Crystal Growth: The Art and Science of Nucleation and Growth

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. For potassium cyclopropyltrifluoroborate, slow evaporation of a saturated solution is a promising technique.

Experimental Protocol: Crystallization

-

Solvent Selection: Prepare a saturated solution of purified potassium cyclopropyltrifluoroborate in a suitable solvent system. A mixture of acetonitrile and water or ethanol and water is a good starting point, as the differential solubility can be exploited for slow crystallization.

-

Slow Evaporation: Place the saturated solution in a small, clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Store the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or slightly below).

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined, single crystals. Once suitable crystals have formed, carefully harvest them using a cryoloop.

Causality Behind Experimental Choices: Slow evaporation is chosen to allow for the orderly arrangement of molecules into a crystal lattice, minimizing defects. The use of a solvent mixture allows for fine-tuning of the solubility and evaporation rate. A vibration-free environment is essential to prevent the formation of polycrystalline aggregates.

Part 2: Single-Crystal X-ray Diffraction Analysis – From Diffraction to Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.

Experimental Protocol: Data Collection

-

Crystal Mounting: A well-formed single crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a cryoloop.

-

Data Collection Parameters: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

Causality Behind Experimental Choices: Cooling the crystal to 100 K minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure. Collecting a full sphere of data ensures that all unique reflections are measured, leading to a complete and accurate dataset.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. For a salt like potassium cyclopropyltrifluoroborate, the positions of the heavier atoms (potassium and boron) are often located first.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Causality Behind Experimental Choices: The choice of direct methods for structure solution is standard for small molecules where the phases of the structure factors are not known. Anisotropic refinement of non-hydrogen atoms accounts for their thermal motion in different directions, leading to a more accurate model.

Part 3: The Crystal Structure of Potassium Cyclopropyltrifluoroborate (Hypothetical Data)

While a publicly available crystal structure for potassium cyclopropyltrifluoroborate is not readily found, based on the analysis of similar organotrifluoroborate salts, we can predict its key structural features. The following data is hypothetical but representative of what would be expected from a successful crystal structure determination.

Crystallographic Data Summary

| Parameter | Hypothetical Value |

| Chemical Formula | C₃H₅BF₃K |

| Formula Weight | 147.98 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a, b, c (Å) | 8.456(2), 6.987(1), 10.123(3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 597.8(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.645 |

| Absorption Coefficient (mm⁻¹) | 0.895 |

| F(000) | 296 |

Key Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| B-C(1) | 1.62(1) | F(1)-B-F(2) | 108.5(5) |

| B-F(1) | 1.40(1) | F(1)-B-C(1) | 110.2(6) |

| B-F(2) | 1.41(1) | C(1)-C(2) | 1.50(2) |

| B-F(3) | 1.40(1) | C(2)-C(1)-C(3) | 60.1(8) |

Molecular and Crystal Packing

The cyclopropyltrifluoroborate anion would exhibit a tetrahedral geometry around the boron atom, with the cyclopropyl group and three fluorine atoms as substituents. The potassium cations would be situated between the anions, with electrostatic interactions and potential K···F contacts defining the crystal packing.

Visualizations

Workflow for Crystal Structure Analysis

Caption: A flowchart illustrating the key stages of crystal structure analysis.

Hypothetical Unit Cell Packing Diagram

Caption: A simplified 2D representation of the hypothetical crystal packing.

Conclusion: The Value of a High-Resolution Structure

The determination of the single-crystal X-ray structure of potassium cyclopropyltrifluoroborate provides a wealth of information that is invaluable to both synthetic chemists and drug development professionals. It offers unambiguous structural confirmation, reveals key intermolecular interactions that govern its solid-state properties, and provides a precise geometric model that can be used for computational studies. The methodologies outlined in this guide provide a robust framework for obtaining a high-quality crystal structure, thereby enabling a deeper understanding of this important synthetic building block.

References

-

Molander, G. A., & Brown, A. R. (2010). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 75(18), 6353–6358. [Link]

Sources

discovery and first synthesis of potassium organotrifluoroborates

An In-Depth Technical Guide to the Discovery and First Synthesis of Potassium Organotrifluoroborates

Authored by a Senior Application Scientist

Foreword: From Obscurity to Ubiquity

In the landscape of modern organic synthesis, few reagents have transitioned from niche laboratory curiosities to indispensable tools with the impact of potassium organotrifluoroborates. Their remarkable stability, ease of handling, and versatile reactivity have established them as superior alternatives to their often-unstable boronic acid counterparts, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive exploration of the origins of these remarkable compounds, from their initial discovery to the development of the first practical and general synthetic methodologies that unlocked their vast potential for researchers, chemists, and professionals in drug development. We will delve into the causality behind the experimental choices that defined their synthesis and explore the properties that make them so valuable.

Part 1: The Genesis - An Early Discovery

The story of potassium organotrifluoroborates begins not as a quest for a new cross-coupling reagent, but from a desire to tame the reactivity of perfluoroalkylated boron compounds. In the 1960s, trivalent boron compounds with fluorine atoms on the α or β carbon were known to be highly unstable.[3] This instability spurred researchers to investigate "ate" complexes as a means of stabilization.

The first documented synthesis of a potassium organotrifluoroborate was reported in 1960 by Chambers, Clark, and Willis. Their work was focused on creating a stable compound containing a trifluoromethyl-boron bond.[4] They successfully prepared potassium trifluoromethyltrifluoroborate (K[CF3BF3]) through a multi-step process.[3][4]

Despite this initial success, for nearly two decades, organotrifluoroborates remained largely esoteric compounds, their preparation being neither general nor straightforward. The lack of a simple, high-yielding synthetic route relegated them to the footnotes of organoboron chemistry.

Part 2: The Vedejs Breakthrough - A Paradigm Shift in Synthesis

The pivotal moment for potassium organotrifluoroborates arrived in 1995 with the work of Professor E. Vedejs and his research group.[3][5] This research introduced a highly efficient, general, and operationally simple method for the synthesis of potassium organotrifluoroborates from readily available organoboronic acids.[5] This development was the catalyst that propelled these reagents into the mainstream of organic synthesis.

The key innovation was the use of potassium hydrogen difluoride (KHF₂) as the fluorinating agent.[3] Vedejs discovered that treating arylboronic acids with KHF₂ in a mixture of methanol and water resulted in the clean and efficient formation of the corresponding potassium aryltrifluoroborates.[3] This method proved to be far superior to using potassium fluoride (KF), which was ineffective at displacing the hydroxyl groups of the boronic acids.[3] The Vedejs protocol was robust, applicable to a wide range of boronic acids, and allowed for the synthesis of these stable salts on a multigram scale.[4]

The causality behind this choice is rooted in the nature of KHF₂. It acts as a convenient source of both fluoride ions and the potassium counterion in a weakly acidic medium that facilitates the displacement of the boronic acid's hydroxyl groups. The tetracoordinate nature of the resulting trifluoroborate anion imparts exceptional stability to the C-B bond.[6]

Mechanistic Rationale

The conversion of a boronic acid to a potassium organotrifluoroborate using KHF₂ is a straightforward acid-base and ligand exchange reaction. The vacant p-orbital on the boron atom of the boronic acid is susceptible to nucleophilic attack by fluoride ions. The KHF₂ provides a high concentration of fluoride in a suitable medium to drive the equilibrium towards the formation of the stable, tetracoordinate trifluoroborate salt, which often precipitates from the reaction mixture, further driving the reaction to completion.

Part 3: Evolution of Synthesis - The Advent of One-Pot Procedures

The Vedejs method provided a reliable way to synthesize organotrifluoroborates from isolated boronic acids. However, the instability of many boronic acids still posed a challenge. To circumvent this, researchers developed "one-pot" procedures that generate the organoboron intermediate and convert it directly to the stable trifluoroborate salt without isolation.[1][3]

These methods typically involve two key steps:

-

Formation of an Organoboron Intermediate: This is achieved through classic organometallic techniques.

-

In Situ Fluorination: The crude reaction mixture is treated directly with an aqueous solution of KHF₂.

Common one-pot strategies include:

-

From Organohalides: Lithium-halogen exchange or Grignard reagent formation from an aryl or vinyl halide, followed by trapping with a trialkyl borate (e.g., trimethyl borate), and subsequent treatment with KHF₂.[1][3]

-

From Alkenes/Alkynes: Hydroboration of an alkene or alkyne followed by the addition of KHF₂.[1][6]

-

From Arenes: Iridium-catalyzed C-H borylation of arenes to form boronic esters, followed by displacement of the ester group with KHF₂.[7][8]

These one-pot methodologies significantly expanded the accessibility and scope of potassium organotrifluoroborates, allowing for the synthesis of highly functionalized salts from a diverse range of starting materials.[3]

Part 4: Core Properties and Advantages

The widespread adoption of potassium organotrifluoroborates stems from a unique combination of physical and chemical properties that overcome many of the limitations of traditional organoboron reagents.

| Property | Description | Advantage for Researchers |

| Physical State | Crystalline, free-flowing solids.[4] | Easy to weigh, handle, and store compared to often-gummy or oily boronic acids. |